molecular formula C11H8N2OS B5855224 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No.: B5855224
M. Wt: 216.26 g/mol
InChI Key: JSINNVANMOSFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its fused ring structure, which includes a thiazole ring and a quinazoline ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization under acidic or basic conditions . Another approach involves the use of thioamides and hydrazonoyl halides in the presence of triethylamine, leading to the formation of the thiazoloquinazoline core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives. Substitution reactions can introduce various functional groups into the quinazoline ring, enhancing its biological activity .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential as an antioxidant and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors involved in oxidative stress and inflammation pathways. The compound’s antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one: Another heterocyclic compound with a similar quinazoline core but lacking the thiazole ring.

    Thiazolo[3,2-b]quinazoline: A closely related compound with a different fusion pattern of the thiazole and quinazoline rings.

Uniqueness

1-methyl-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to its specific ring fusion and the presence of a methyl group at the 1-position.

Properties

IUPAC Name

1-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-7-6-15-11-12-10(14)8-4-2-3-5-9(8)13(7)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSINNVANMOSFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=O)C3=CC=CC=C3N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.